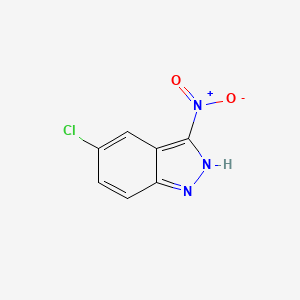

5-Chloro-3-nitro-1H-indazole

CAS No.: 98083-46-6

Cat. No.: VC15981830

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98083-46-6 |

|---|---|

| Molecular Formula | C7H4ClN3O2 |

| Molecular Weight | 197.58 g/mol |

| IUPAC Name | 5-chloro-3-nitro-2H-indazole |

| Standard InChI | InChI=1S/C7H4ClN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) |

| Standard InChI Key | IPAIAVVOZOGDIQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NNC(=C2C=C1Cl)[N+](=O)[O-] |

Introduction

5-Chloro-3-nitro-1H-indazole is a heterocyclic compound characterized by a fused indazole ring structure with a chlorine atom at the 5-position and a nitro group at the 3-position. This unique structural arrangement contributes to its distinct chemical properties and reactivity, making it a compound of interest in various fields, particularly in medicinal chemistry.

Biological Activities

5-Chloro-3-nitro-1H-indazole has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis and Applications

-

Synthesis Methods: Industrial synthesis may involve optimized laboratory techniques, including the use of continuous flow reactors to enhance yield and purity while minimizing waste.

-

Applications: The compound's unique structure and reactivity make it a candidate for further exploration in medicinal chemistry, particularly in drug development. Its potential interactions with biological targets suggest it could serve as a lead compound for therapeutic applications.

Comparison with Other Indazole Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-1H-indazole | Lacks nitro substituent | Less reactive than 5-Chloro-3-nitro-1H-indazole |

| 3-Iodo-1H-indazole | Lacks chloro and nitro groups | Different reactivity profile |

| 7-Nitro-1H-indazole | Lacks chloro and iodo substituents | Exhibits different biological activities |

| 3-Amino-7-chloro-5-nitro-1H-indazole | Contains amino group | Enhanced solubility and potential for different interactions |

Research Findings and Future Directions

-

Molecular Docking Studies: These studies have suggested stable binding interactions between 5-Chloro-3-nitro-1H-indazole and specific proteins involved in disease pathways, indicating its potential as a therapeutic agent.

-

Future Research: Further studies are needed to fully explore the biological activities and therapeutic potential of 5-Chloro-3-nitro-1H-indazole. This includes detailed investigations into its mechanisms of action and potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume